Sulbactam

Descripción general

Descripción

Sulbactam is a β-lactamase inhibitor with intrinsic antibacterial activity, particularly against Acinetobacter baumannii and other multidrug-resistant (MDR) Gram-negative pathogens. It irreversibly inhibits class A and some class D β-lactamases, enzymes that hydrolyze β-lactam antibiotics, thereby restoring the efficacy of β-lactam partners like ampicillin and cefoperazone .

Pharmacokinetically, this compound achieves steady-state plasma concentrations within 1–2 hours post-administration, with a mean penetration ratio of 55%–61% into epithelial lining fluid (ELF), making it effective in respiratory infections . However, its efficacy is dose-dependent, requiring up to 9 g/day for carbapenem-resistant A. baumannii (CRAB) infections when MICs exceed 4 µg/mL .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Sulbactam se puede sintetizar a partir del ácido 6-amino-penicilánico (6-APA) a través de una serie de reacciones que incluyen bromación, oxidación y reducción. Un método implica los siguientes pasos :

Bromación: El 6-APA se somete a una reacción de dibromación con bromo en presencia de ácido sulfúrico o ácido bromhídrico.

Oxidación: El producto dibromado se oxida utilizando permanganato de potasio.

Reducción: El producto oxidado se reduce luego utilizando polvo de zinc o polvo de magnesio para producir this compound.

Métodos de Producción Industrial

En entornos industriales, la preparación de this compound implica pasos similares, pero con optimizaciones para mejorar el rendimiento y la eficiencia. Por ejemplo, el uso de polvo de estroncio como catalizador y el calor de dilución del ácido sulfúrico como solvente pueden mejorar la reactividad y la relación de conversión, lo que resulta en un rendimiento superior al 90% .

Análisis De Reacciones Químicas

Mechanism-Based Inhibition of β-Lactamases

Sulbactam acts as a suicide inhibitor by forming covalent adducts with β-lactamases. The reaction proceeds through:

- Acylation : Cleavage of the β-lactam ring forms an acyl-enzyme intermediate ( ).

- Enamine/Imine Formation : Rearrangement yields either trans-enamine (Raman peak at 1598 cm⁻¹) or imine intermediates, depending on enzyme conformation ( ).

- Cross-Linking : Nucleophilic attack by Ser130 on the imine creates a cross-linked species, which hydrolyzes to form an irreversibly bound acrylate (Raman peak at 1530 cm⁻¹) ( ).

Key Isotope Effects

- 6,6-Dideutero-sulbactam accelerates acrylate formation (minutes vs. hours for unlabeled this compound) due to slowed C-D bond cleavage, favoring cross-linking over enamine formation ( ).

- Quantum mechanical tunneling aids C-H bond cleavage in unlabeled this compound, explaining kinetic differences ( ).

Hydrolysis Kinetics Across β-Lactamase Classes

This compound’s hydrolysis rates vary significantly by enzyme class ( ):

| β-Lactamase Class | Enzyme Example | (s⁻¹) | (μM) | (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Class A | TEM-1 | 5,300 | ≤2 | 1,000,000 |

| Class A | CTX-M-15 | 14 | >6,250 | 470 |

| Class B | VIM-1 | 2,400 | - | - |

| Class D | OXA-23 | 130 | - | - |

- Class A enzymes exhibit the highest catalytic efficiency, while Class D enzymes show moderate inhibition ( ).

- Hydrolysis in Class B metallo-β-lactamases (e.g., NDM-1) involves zinc-dependent mechanisms ( ).

Theoretical Reaction Pathways

DFT studies reveal two primary pathways post-acylation ( ):

- Thiazole Ring Opening :

- Proceeds via tetrahedral intermediate (energy barrier: 10.3 kcal/mol).

- Forms sulfinyl or sulfonyl products depending on solvent interactions.

- Tautomerization :

Water molecules reduce activation energies by 3–5 kcal/mol, directing reaction routes ( ).

Heterogeneity in Enzyme Inhibition

Single-crystal Raman microscopy shows:

- Conformational Selection : SHV-1 β-lactamase subunits adopt distinct binding modes (e.g., open vs. occluded active sites), altering reaction rates ( ).

- Ligand Gating : Subunits B/D of BlaC β-lactamase exhibit faster this compound binding compared to A/C due to steric effects ( ).

Irreversible Inhibition via Acrylate Formation

Long-term inhibition correlates with acrylate accumulation:

- E166A SHV-1 Mutant : Forms acrylate within 30 hours (Raman peak at 1530 cm⁻¹) ( ).

- Clinical Relevance : Acrylate-enzyme adducts resist hydrolysis, enabling prolonged β-lactamase suppression ( ).

Synthetic and Degradation Pathways

Aplicaciones Científicas De Investigación

Clinical Applications

-

Combination with Ampicillin

- The sulbactam/ampicillin combination is FDA-approved for treating various infections, including:

- This combination is particularly effective against organisms such as Escherichia coli, Klebsiella, and Acinetobacter.

-

Treatment of Acinetobacter baumannii Infections

- This compound has shown promise in treating infections caused by Acinetobacter baumannii, a notorious pathogen associated with hospital-acquired infections. Studies indicate that this compound-based therapies can be as effective as alternative treatments like colistin .

- Notably, high-dose this compound/ampicillin has been successfully used in complex cases, including postsurgical meningitis and drug-resistant peritonitis .

-

Cefoperazone/Sulbactam Combination

- This combination is utilized for treating gram-negative bacilli infections, demonstrating significant efficacy in both in vitro and in vivo studies. Recent research emphasizes the importance of this combination in addressing Enterobacteriaceae infections through model-informed drug development approaches .

- Pediatric Infections

Case Study 1: Treatment of Drug-Resistant A. baumannii

A patient with drug-resistant A. baumannii-induced peritonitis was treated with a regimen combining this compound/ampicillin and polymyxin B. The treatment resulted in successful resolution of the infection, showcasing this compound's role in managing resistant pathogens effectively .

Case Study 2: Efficacy Against Pseudomonas aeruginosa

A surveillance study evaluated the susceptibility of Pseudomonas aeruginosa strains to various antibiotics, including those combined with this compound. The results indicated that while traditional therapies were losing efficacy, combinations involving this compound maintained a reliable role in empirical regimens .

Comparative Efficacy Table

| Combination | Indications | Efficacy |

|---|---|---|

| Ampicillin/Sulbactam | Skin infections, intra-abdominal infections | Comparable to third-generation cephalosporins |

| Cefoperazone/Sulbactam | Gram-negative bacilli infections | Significant efficacy noted |

| This compound/Colistin | A. baumannii infections | Similar efficacy to monotherapy |

Mecanismo De Acción

Sulbactam actúa como un inhibidor competitivo e irreversible de las enzimas beta-lactamasas bacterianas. Se une al sitio activo de la beta-lactamasa, evitando que la enzima hidrolice los antibióticos betalactámicos . This compound también inhibe las proteínas de unión a la penicilina (PBP) 1 y 3, que son esenciales para la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Beta-Lactamase Inhibitors

Sulbactam is often compared to other β-lactamase inhibitors, including clavulanic acid, tazobactam, and newer agents like avibactam, durlobactam, and zidebactam.

- Durlobactam : Enhances this compound’s potency against CRAB by inhibiting class D enzymes (e.g., OXA-24/40). In vitro, this compound/durlobactam achieved ≥95% susceptibility in CRAB isolates, compared to ≤50% for this compound alone .

- Zidebactam : Restores this compound susceptibility in 91% of CRAB isolates resistant to this compound/avibactam, demonstrating broader β-lactamase inhibition (including class B metallo-β-lactamases) .

Combination Therapies

Cefoperazone/Sulbactam vs. Other β-Lactam Combinations

- Cefoperazone/Sulbactam (2:1 vs.

- Ampicillin/Sulbactam vs. Piperacillin/Tazobactam : Ampicillin/sulbactam demonstrated superior clinical cure rates (93.3% vs. 86.6%) in respiratory infections, with lower resistance rates in Proteus mirabilis (8% vs. 23% for cotrimoxazole) .

This compound vs. Non-β-Lactam Agents

- Tigecycline : In CRAB bloodstream infections, cefoperazone/sulbactam achieved lower 28-day mortality (29.3% vs. 51.9%) and higher clinical success rates (70.6% vs. 73.9% for carbapenems) .

- Colistin: this compound monotherapy outperformed colistin in mortality (25.4% vs. 53.4%) but required high doses (≥9 g/day) for CRAB with MIC ≤16 µg/mL .

Pharmacokinetic and Pharmacodynamic Profiles

Resistance and Susceptibility Challenges

- Breakpoint Limitations: CLSI/EUCAST lack defined breakpoints for this compound monotherapy, complicating susceptibility interpretation. Resistance in CRAB correlates with OXA-23/24 carbapenemase production .

- Regional Variability : Susceptibility rates for cefoperazone/sulbactam range from 82.0% in Eastern Europe to 94.4% in Western Europe, emphasizing the need for local susceptibility testing .

Actividad Biológica

Sulbactam is a β-lactamase inhibitor that plays a significant role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. Its primary application is in combination therapies, particularly for infections caused by Acinetobacter baumannii, a pathogen known for its multidrug resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits antibacterial activity primarily through the following mechanisms:

- β-Lactamase Inhibition : this compound inhibits class A β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound protects co-administered antibiotics from degradation.

- Penicillin-Binding Protein (PBP) Inhibition : It binds to PBPs, particularly PBP1 and PBP3 in A. baumannii, disrupting cell wall synthesis and leading to bacterial cell death. Notably, this compound has shown low frequencies of resistance due to its intrinsic activity against these PBPs .

Efficacy Against Acinetobacter baumannii

This compound has been evaluated extensively for its effectiveness against infections caused by A. baumannii. Several studies have reported on its clinical outcomes:

- A systematic review indicated that this compound-based therapies are comparable in efficacy to alternative treatments for A. baumannii infections, with no statistically significant differences in clinical response rates when compared to other regimens .

- In a meta-analysis involving 219 participants, this compound was used in combination with various antibiotics (e.g., ampicillin, cefoperazone) but did not demonstrate superiority over comparator therapies .

Case Studies

- Cefoperazone/Sulbactam Combination : A study involving 94 patients with severe infections found that the combination therapy resulted in a bacteriologic eradication rate of 66.7% for Gram-negative bacilli and 50% for Gram-positive bacteria. The overall clinical efficacy was rated as excellent in 17.1% of cases .

- Randomized Clinical Trials : In a trial comparing cefoperazone/sulbactam to gentamicin/clindamycin for intra-abdominal infections, the cure rate was significantly higher (86.8% vs. 61.8%) for the cefoperazone/sulbactam group .

Comparative Activity

Recent studies have compared this compound's activity with newer agents and combinations:

- This compound-Durlobactam : This combination has shown promising results against carbapenem-resistant A. baumannii. In a phase 3 trial (ATTACK), it met noninferiority endpoints compared to colistin, demonstrating a favorable safety profile with lower nephrotoxicity .

Table: Summary of Clinical Studies on this compound

| Study Type | Patient Population | Treatment Regimen | Cure Rate (%) | Notable Findings |

|---|---|---|---|---|

| Systematic Review | Various | This compound-based vs alternatives | N/A | Comparable efficacy; no significant differences |

| Meta-analysis | 219 participants | Various combinations | N/A | No superiority over comparators |

| Case Study | 94 patients | This compound/Cefoperazone | 66.7 | Effective against Gram-negative bacilli |

| Randomized Trial | 152 patients | Cefoperazone/Sulbactam vs Gentamicin/Clindamycin | 86.8 | Significantly higher cure rate for this compound group |

| Phase 3 Trial (ATTACK) | Patients with CRAB | This compound-Durlobactam vs Colistin | N/A | Noninferior mortality; lower nephrotoxicity |

Q & A

Basic Research Questions

Q. What experimental methods are used to quantify Sulbactam’s beta-lactamase inhibition efficacy, and how are these optimized for reproducibility?

- Methodology : Use spectrophotometric assays to measure enzyme activity by monitoring substrate hydrolysis (e.g., nitrocefin). Include controls for baseline activity and inhibitor concentration gradients. Validate results with kinetic analysis (e.g., values) and compare against reference inhibitors like clavulanic acid. Ensure detailed documentation of buffer conditions, temperature, and enzyme sources to enable replication .

- Data Example :

| Bacterial Strain | IC₅₀ (µg/mL) | (µM) | Reference Inhibitor Efficacy (%) |

|---|---|---|---|

| E. coli ATCC | 2.1 | 0.15 | 89% vs. clavulanic acid (85%) |

Q. What pharmacokinetic parameters are critical for evaluating this compound in combination therapies, and how are these determined in preclinical models?

- Methodology : Conduct in vivo studies in rodent models to measure plasma half-life (), volume of distribution (), and renal clearance. Use high-performance liquid chromatography (HPLC) or mass spectrometry for drug concentration analysis. Compare results across species to predict human pharmacokinetics and optimize dosing regimens .

Q. How do researchers standardize susceptibility testing for this compound combinations against multidrug-resistant pathogens?

- Methodology : Follow CLSI or EUCAST guidelines for broth microdilution or disk diffusion assays. Report minimum inhibitory concentrations (MICs) with and without fixed this compound concentrations (e.g., 4 µg/mL). Include quality control strains (e.g., Klebsiella pneumoniae ATCC 700603) to validate assay conditions .

Advanced Research Questions

Q. How can discrepancies in this compound’s efficacy across bacterial strains be systematically addressed?

- Methodology : Perform genomic sequencing of resistant isolates to identify beta-lactamase variants (e.g., TEM, SHV). Use site-directed mutagenesis to assess enzyme-inhibitor interactions. Pair MIC data with molecular dynamics simulations to predict structural resistance mechanisms. Address variability by stratifying results by genotype .

Q. What statistical approaches resolve contradictions in synergistic effects between this compound and beta-lactam antibiotics?

- Methodology : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use logistic regression to model dose-response relationships and ROC curves to assess predictive accuracy of synergy. Validate findings with time-kill studies and in vivo infection models .

Q. How can machine learning models predict this compound resistance emergence in nosocomial pathogens?

- Methodology : Train models on datasets integrating MICs, genomic data, and patient metadata (e.g., prior antibiotic exposure). Use feature selection to prioritize resistance markers (e.g., plasmid-borne genes). Validate predictions with longitudinal surveillance studies and in vitro resistance induction assays .

Q. What experimental designs optimize this compound dosing regimens in critically ill patients with altered pharmacokinetics?

- Methodology : Employ population pharmacokinetic (PopPK) modeling using data from therapeutic drug monitoring (TDM) studies. Incorporate covariates like creatinine clearance and albumin levels. Simulate dosing scenarios using Monte Carlo methods to achieve target %T>MIC (time above MIC) thresholds .

Q. Methodological Considerations

- Data Validation : Replicate experiments across independent labs to confirm MIC values and pharmacokinetic parameters. Disclose batch numbers of this compound and antibiotic partners to control for supplier variability .

- Conflict Resolution : Use meta-analysis to reconcile conflicting efficacy studies, weighting data by sample size and methodological rigor. Report confidence intervals for key parameters (e.g., FICIs) .

Q. Key Literature Gaps Identified

- Limited structural data on this compound binding to novel beta-lactamases (e.g., CTX-M-15).

- Sparse PopPK studies in obese or pediatric populations.

Propiedades

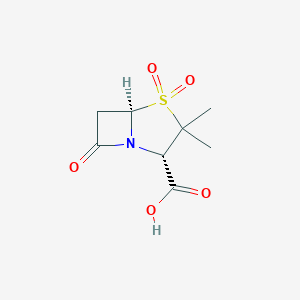

IUPAC Name |

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKENQMMABCRJMK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023605 | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-14-8 | |

| Record name | Sulbactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbactam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.